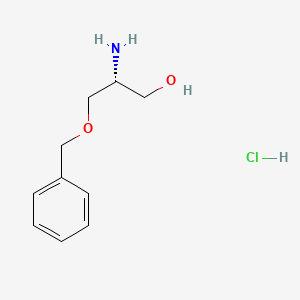

(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWHQBTUHVIRJJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592160 | |

| Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58577-95-0 | |

| Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58577-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Executive Summary: This document provides a comprehensive technical overview of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No: 58577-95-0), a pivotal chiral building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and contextualize its significant role in the development of enantiomerically pure pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile intermediate.

Introduction: The Strategic Importance of a Chiral Synthon

In the landscape of pharmaceutical development, stereochemical purity is not merely a regulatory hurdle but a fundamental principle for enhancing therapeutic efficacy and minimizing off-target side effects. Chiral building blocks, or synthons, are the foundational components that enable the stereospecific construction of complex active pharmaceutical ingredients (APIs). This compound stands out as a particularly valuable C-3 synthon, possessing a defined stereocenter and three distinct functional groups: a primary amine, a primary alcohol, and a protected primary alcohol (benzyl ether).

This trifunctional nature, combined with its specific (R)-configuration, makes it an essential intermediate in the synthesis of numerous chiral molecules, most notably beta-blockers used to manage cardiovascular diseases like hypertension.[1] The benzyl ether serves as a robust protecting group for the 3-hydroxyl function, allowing for selective manipulation of the amine and the 1-hydroxyl groups in multi-step synthetic sequences. This guide elucidates the critical technical details necessary for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. This compound is a white to off-white solid at room temperature, and its key properties are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 58577-95-0 | [2][3] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][2][3] |

| Molecular Weight | 217.69 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid or low melting solid (as free base) | [4][5] |

| Melting Point | 34-37 °C (as free base) | [6][7] |

| Boiling Point | 307 °C (as free base) | [6][7] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |

| SMILES | NCOCc1ccccc1 | [7] |

| InChI Key | ZJUOMDNENVWMPL-SNVBAGLBSA-N (for free base) | [5][6][7] |

Chemical Structure Visualization

The structural arrangement, particularly the stereochemistry at the C2 position, is fundamental to the utility of this molecule.

Caption: Chemical structure of this compound.

Synthesis and Stereochemical Control

The economic and stereochemical viability of synthesizing this chiral building block is paramount. While several routes exist, a highly efficient and scalable method involves the enantioselective hydrolysis of a prochiral precursor, catalyzed by a lipase. This bio-catalytic approach is favored in industrial settings due to its high enantioselectivity, mild reaction conditions, and environmental friendliness.

Representative Synthetic Workflow

A practical synthesis can be achieved starting from the inexpensive and commercially available 2-(hydroxymethyl)-1,3-propanediol.[8] The following workflow illustrates a key telescoped process that is reproducible on a pilot-plant scale.[8]

Caption: A scalable workflow for the synthesis of the target compound.

Causality in Synthesis: The Role of Biocatalysis

The choice of lipase-catalyzed hydrolysis is a critical, experience-driven decision.[8]

-

Expertise & Causality: A prochiral diacetate is synthesized, which possesses a plane of symmetry. The lipase enzyme, being chiral itself, can selectively hydrolyze one of the two ester groups, leading to a chiral monoacetate. This enantioselectivity is difficult and often more expensive to achieve with traditional chemical catalysts. The enzyme provides a high enantiomeric excess (ee) under mild, aqueous conditions, which simplifies downstream purification and avoids harsh reagents.

-

Trustworthiness & Validation: The stereochemical outcome of this step is self-validating. The enantiomeric excess of the resulting monoacetate can be precisely determined using chiral HPLC or GC. This analytical checkpoint ensures that the material proceeding to the next step has the required stereochemical purity, preventing the waste of resources on material that does not meet specification.

Analytical Characterization Protocols

Confirming the identity, purity, and stereochemistry of the final compound is non-negotiable. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While actual spectra are instrument- and solvent-dependent, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals for the free base form are predictable.

-

¹H NMR: Expect signals corresponding to:

-

Aromatic protons of the benzyl group (typically a multiplet around 7.2-7.4 ppm).

-

The benzylic CH₂ protons (a singlet around 4.5 ppm).

-

The protons of the propanol backbone (a complex set of multiplets between 3.0-4.0 ppm).

-

The amine and hydroxyl protons (broad signals that are D₂O exchangeable).

-

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, and the three aliphatic carbons of the propanol backbone.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

Protocol: A small amount of the sample is analyzed as a thin film or KBr pellet.

-

Expected Peaks:

-

Broad O-H and N-H stretching bands (3200-3500 cm⁻¹).

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

-

Aliphatic C-H stretching (around 2850-3000 cm⁻¹).

-

C-O stretching (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

-

Protocol: Electrospray ionization (ESI) is a common method for this polar molecule.

-

Expected Ion: For the free base (C₁₀H₁₅NO₂), the expected [M+H]⁺ ion would be at m/z 182.12. For the hydrochloride salt, the cation would be observed.

Applications in Drug Development

The primary utility of (R)-2-amino-3-(benzyloxy)propan-1-ol is as a chiral intermediate.[1][8][9] Its structure is embedded within several classes of drugs.

-

Beta-Blockers: Many beta-adrenergic receptor antagonists (beta-blockers) are chiral amino alcohols. This synthon provides the correct stereochemistry required for potent activity at the receptor, directly influencing the drug's efficacy.

-

Macrolide Antibiotics: It serves as a building block in the synthesis of complex macrolide antibiotics.[9]

-

MAP Kinase Inhibitors: The C-4 chiral amine unit is reported as a key intermediate for potent p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases.[8]

Caption: Logical flow from chiral building block to a final API class.

Safety, Handling, and Storage

Trustworthiness in the laboratory begins with safety. This compound and its free base are corrosive and require careful handling.[7][10][11]

GHS Hazard Information

-

Pictograms: GHS05 (Corrosion)[7]

-

Hazard Statements:

Safe Handling Protocol

This protocol is a self-validating system for minimizing exposure.

-

Engineering Controls Assessment: ALWAYS handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) Donning:

-

Wear nitrile or neoprene gloves. Do not use latex.

-

Wear a chemical-resistant lab coat, fully buttoned.

-

Wear ANSI-approved safety goggles and a full-face shield when handling larger quantities or when there is a splash risk.[7]

-

-

Material Handling:

-

Spill & Emergency Response:

-

In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][11]

-

In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[3][10]

-

In case of inhalation, move the person to fresh air.[10]

-

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area designated for corrosive materials.[1][2][10] Store under an inert atmosphere.[2][10]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the precise, stereocontrolled synthesis of high-value pharmaceutical compounds. Its utility is rooted in its unique combination of functionality and defined stereochemistry. By understanding its properties, leveraging efficient synthetic methods like biocatalysis, and adhering to strict analytical and safety protocols, researchers can effectively harness this building block to advance the frontiers of drug discovery and development.

References

-

This compound. MySkinRecipes. [Link]

-

(R)-2-AMINO-3-BENZYLOXY-1-PROPANOL. Conier Chem&Pharma Limited. [Link]

-

Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride: A Useful C-4 Chiral Building Block. ACS Publications. [Link]

-

(R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 58577-95-0|this compound|BLD Pharm [bldpharm.com]

- 3. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT | 58577-95-0 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. (R)-(+)-2-アミノ-3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

A Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol: A Comparative Analysis of the Free Base and Hydrochloride Salt for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality and Form in Advanced Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the precise control of a molecule's three-dimensional architecture is paramount. Chiral building blocks, such as (R)-2-amino-3-(benzyloxy)propan-1-ol, are fundamental to this endeavor. Their defined stereochemistry is crucial in the development of enantiomerically pure pharmaceuticals, where different enantiomers can exhibit vastly different therapeutic effects and toxicological profiles.[1][2][3][4] This guide provides an in-depth technical analysis of (R)-2-amino-3-(benzyloxy)propan-1-ol, a versatile chiral intermediate, by comparing its free base form with its hydrochloride salt. Understanding the distinct physicochemical properties and handling characteristics of each form is critical for researchers, scientists, and drug development professionals to optimize reaction conditions, ensure stability, and streamline the synthesis of complex target molecules.

(R)-2-amino-3-(benzyloxy)propan-1-ol, with its primary amine, primary alcohol, and a bulky benzyloxy protecting group, is a valuable synthon for a variety of complex molecules, including beta-blockers and other pharmacologically active compounds.[5] The choice between utilizing the free base or the hydrochloride salt is a critical decision that impacts solubility, stability, reactivity, and storage. This guide will elucidate the nuances of each form, providing a framework for informed decision-making in a laboratory and developmental setting.

Comparative Analysis: Physicochemical Properties of Free Base vs. Hydrochloride Salt

The conversion of a free amine to its hydrochloride salt significantly alters its physical and chemical properties. While the covalent structure of the chiral backbone remains unchanged, the protonation of the amine group introduces ionic character, leading to profound differences in behavior.

| Property | (R)-2-amino-3-(benzyloxy)propan-1-ol Free Base | (R)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride Salt | Rationale for the Difference |

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₆ClNO₂ | Addition of HCl to the amine group. |

| Molecular Weight | 181.23 g/mol [6] | 217.69 g/mol [7] | The addition of a hydrogen and a chloride ion. |

| Physical State | Colorless to yellow liquid or low melting solid[8] | Typically a white to off-white crystalline solid. | The ionic nature of the salt promotes the formation of a more ordered and stable crystal lattice. |

| Melting Point | 34-37 °C (lit.)[6][9][10] | Expected to be significantly higher than the free base. | Stronger intermolecular forces (ion-ion interactions) in the salt's crystal lattice require more energy to overcome. |

| Boiling Point | 307 °C (lit.)[6][9][10] | Not applicable (decomposes at high temperatures). | Salts generally have very high boiling points and often decompose before boiling. |

| Aqueous Solubility | Lower | Higher | The ionic hydrochloride salt can readily dissociate in polar solvents like water, leading to greater solubility. |

| Organic Solvent Solubility | Higher (e.g., in ethers, chlorinated solvents) | Lower | The non-polar organic solvents are less effective at solvating the charged ammonium and chloride ions of the salt. |

| Stability | More susceptible to degradation (e.g., oxidation) | Generally more stable, with a longer shelf-life. | The protonated amine in the salt form is less nucleophilic and less prone to side reactions. |

| Hygroscopicity | Generally less hygroscopic. | May be hygroscopic, depending on the crystalline form. | The ionic nature of salts can attract and absorb atmospheric moisture.[11] |

| Handling | Can be an oil or low-melting solid, potentially air-sensitive.[8] | Crystalline solid, generally easier to weigh and handle accurately. | The solid nature of the salt simplifies handling and transfer processes. |

Experimental Protocols: Interconversion and Characterization

The ability to efficiently convert between the free base and the hydrochloride salt is a fundamental requirement for the effective use of (R)-2-amino-3-(benzyloxy)propan-1-ol in multi-step syntheses.

Protocol 1: Preparation of this compound from the Free Base

This protocol describes the conversion of the free base to its hydrochloride salt, a process that enhances stability and ease of handling.

Materials:

-

(R)-2-amino-3-(benzyloxy)propan-1-ol (free base)

-

Anhydrous diethyl ether (or another suitable non-polar solvent like ethyl acetate)

-

Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)

-

Stir plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve the (R)-2-amino-3-(benzyloxy)propan-1-ol free base in a minimal amount of anhydrous diethyl ether in a clean, dry flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to ensure it is thoroughly cooled.

-

Acidification: While stirring vigorously, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the hydrochloric acid solution dropwise to the cooled solution of the free base. The hydrochloride salt will precipitate as a white solid.

-

Precipitation and Digestion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation. This "digestion" period helps to form larger, more easily filterable crystals.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual acid.

-

Drying: Dry the purified this compound salt in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.

Characterization:

-

Melting Point: Determine the melting point of the dried solid. A sharp melting point is indicative of high purity.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and the presence of the ammonium proton. The chemical shifts of the protons adjacent to the newly formed ammonium center will be shifted downfield compared to the free base.

Protocol 2: Conversion of this compound to the Free Base

This protocol outlines the liberation of the free amine from its hydrochloride salt, a necessary step for reactions where the nucleophilic amine is required.

Materials:

-

This compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution

-

An organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

pH paper or a pH meter

Procedure:

-

Dissolution: Dissolve the this compound salt in water or a mixture of water and a water-miscible co-solvent if necessary.

-

Basification: Cool the solution in an ice bath and slowly add the saturated aqueous sodium bicarbonate solution while stirring until the pH of the aqueous phase is basic (pH 8-9). This will neutralize the hydrochloric acid and deprotonate the ammonium salt to the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The free base is more soluble in organic solvents.

-

Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the (R)-2-amino-3-(benzyloxy)propan-1-ol free base.

Characterization:

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the successful conversion. The downfield shifted protons adjacent to the ammonium group in the salt will shift upfield in the free base spectrum.

-

Confirmation of Salt Removal: The absence of a counter-ion peak in the appropriate NMR spectrum (if applicable) or the confirmation of a neutral pH upon dissolution in water can indicate complete conversion.

Applications in Research and Drug Development

(R)-2-amino-3-(benzyloxy)propan-1-ol is a highly valuable chiral building block due to its stereodefined structure and versatile functional groups. Its primary application lies in the asymmetric synthesis of more complex molecules, particularly pharmaceuticals.

-

Synthesis of Chiral β-Blockers: The 1-amino-3-alkoxy-2-propanol scaffold is a core structural motif in many β-adrenergic receptor antagonists (β-blockers), which are widely used to manage cardiovascular diseases. The (R)-enantiomer of these drugs is often the more active one. (R)-2-amino-3-(benzyloxy)propan-1-ol serves as a key starting material for the stereoselective synthesis of these important therapeutic agents.[5]

-

Intermediate for Immunosuppressants: While not a direct precursor in the most common synthetic routes, chiral amino propanediol derivatives are structurally related to the immunosuppressive drug Fingolimod (FTY720).[12][13][14][15][16] The synthesis of Fingolimod and its analogues often involves the construction of a 2-amino-1,3-propanediol moiety, highlighting the importance of chiral amino alcohols in this therapeutic area.

-

Asymmetric Catalysis: Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce high enantioselectivity in a wide range of chemical transformations, which is a cornerstone of modern synthetic chemistry.

Conclusion: A Strategic Choice for Synthesis

The decision to use (R)-2-amino-3-(benzyloxy)propan-1-ol as a free base or a hydrochloride salt is a strategic one that should be guided by the specific requirements of the synthetic step and the overall workflow. The hydrochloride salt offers superior stability, ease of handling, and often better long-term storage properties, making it an excellent choice for a stock chemical. However, its reduced solubility in organic solvents and the non-nucleophilic nature of the protonated amine necessitate its conversion to the free base prior to its use in many common synthetic transformations.

By understanding the distinct characteristics of each form and mastering the protocols for their interconversion, researchers can harness the full potential of this valuable chiral building block. This knowledge is essential for the efficient, reproducible, and scalable synthesis of complex, enantiomerically pure molecules that are vital to the advancement of pharmaceutical and chemical sciences.

References

-

Yan, N., Chen, K., Bai, X., Bi, L., & Yao, L. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(1), 5. [Link]

- Maruthi, R. N., Venkateswara, R. B., & Siddaiah, V. (2017). Efficient Method for the Synthesis of Fingolimod and Impurities. Der Pharma Chemica, 9(14), 36-40.

-

ResearchGate. (n.d.). A retrosynthetic approach to fingolimod 1. Retrieved from [Link]

- Bhagavathula, D., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(7), 235-246.

-

ResearchGate. (n.d.). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. Retrieved from [Link]

- Google Patents. (n.d.). DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Patel, M. K., & Patel, R. G. (2015). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts, 5(2), 671–703. [Link]

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

-

MOLBASE. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability. Retrieved from [Link]

-

Fisher Scientific. (n.d.). (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride, 98+%, Thermo Scientific Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]

- Gibson, E. K. (2007).

- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

-

Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. (R)-(+)-2-アミノ-3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT | 58577-95-0 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. CAS 58577-87-0 | 4756-1-0G | MDL MFCD00235943 | (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medkoo.com [medkoo.com]

An In-Depth Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS Number: 58577-95-0), a pivotal chiral intermediate in modern drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical properties, synthesis, analytical characterization, and its critical role in the stereoselective synthesis of therapeutic agents. The insights provided herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as O-Benzyl-D-serinol hydrochloride, is a derivative of the amino acid D-serine. The presence of a chiral center at the C2 position, along with the benzyloxy and hydroxyl functional groups, makes it a versatile synthon for constructing complex molecular architectures with a high degree of stereochemical control.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 217.69 g/mol | [1][2] |

| CAS Number | 58577-95-0 | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | Not specified | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | 2-8°C, under inert gas | [4] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for various synthetic transformations. The free base, (R)-2-amino-3-(benzyloxy)propan-1-ol (CAS Number: 58577-87-0), has a molecular weight of 181.23 g/mol .[5]

The Imperative of Chirality: Significance in Drug Development

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological activity, efficacy, and safety.[6] Chiral molecules, such as (R)-2-amino-3-(benzyloxy)propan-1-ol, exist as enantiomers—non-superimposable mirror images. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.[7]

The use of enantiomerically pure starting materials like O-Benzyl-D-serinol hydrochloride is a cornerstone of modern asymmetric synthesis.[8] It allows for the direct incorporation of a defined stereocenter into the target molecule, obviating the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. This approach, known as chiral pool synthesis, is a robust and cost-effective strategy for producing single-enantiomer drugs.[7]

Synthetic Pathways and Methodologies

The synthesis of this compound typically originates from the naturally occurring amino acid, D-serine, leveraging its inherent chirality. A common synthetic strategy involves the protection of the carboxylic acid and hydroxyl groups, followed by reduction of the ester functionality.

Figure 1: A generalized synthetic workflow for this compound starting from D-serine.

Detailed Experimental Protocol: Synthesis from O-Benzyl-D-serine

A frequently employed method for the synthesis of the free base involves the reduction of an ester of O-benzyl-D-serine. The resulting amino alcohol can then be converted to its hydrochloride salt.

Step 1: Esterification of D-serine A detailed procedure for the benzylation of amino acids without the use of hazardous solvents has been described.[9] Typically, D-serine is reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water to drive the reaction to completion.

Step 2: O-Benzylation The hydroxyl group of the D-serine benzyl ester is then protected with a benzyl group, commonly using benzyl bromide in the presence of a base.

Step 3: Reduction to O-Benzyl-D-serinol The enantioselective reduction of the ester functionality is a critical step.[10] This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in an appropriate anhydrous solvent like tetrahydrofuran (THF).

To a stirred solution of O-benzyl-D-serine benzyl ester in anhydrous THF at 0°C under an inert atmosphere, a solution of lithium aluminum hydride in THF is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (R)-2-amino-3-(benzyloxy)propan-1-ol.

Step 4: Formation of the Hydrochloride Salt The purified free base is dissolved in a suitable solvent, such as diethyl ether, and a solution of hydrogen chloride in ether is added. The resulting precipitate of this compound is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl ether and the propanol backbone, and the methine proton at the chiral center. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbons of the propanol backbone, including the carbon bearing the amino group and the carbon bearing the hydroxyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base [M+H]⁺. |

| Chiral HPLC | A single major peak indicating high enantiomeric excess, when analyzed on a suitable chiral stationary phase. |

| FT-IR | Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching vibrations. |

While specific spectral data can vary slightly based on the solvent and instrument used, representative data is available from various chemical suppliers and in the literature.[11]

Application in the Synthesis of Beta-Blockers

A primary application of this compound is in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[4][12] These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[12] The chirality of the amino alcohol is transferred to the final drug molecule, which is crucial for its selective interaction with β-adrenergic receptors.

Case Study: Synthesis of (S)-Bisoprolol

(S)-Bisoprolol is a β₁-selective adrenergic receptor antagonist. While not directly synthesized from the topic compound, a closely related chiral building block is used, and the synthetic logic is illustrative. A chemoenzymatic approach has been reported for the synthesis of (S)-bisoprolol, highlighting the importance of a chiral intermediate.[13] The synthesis involves the reaction of a chiral chlorohydrin with isopropylamine.

Figure 2: General scheme for the synthesis of a beta-blocker from a chiral amino alcohol and an aromatic epoxide.

The amino group of the chiral amino alcohol acts as a nucleophile, opening the epoxide ring of an aromatic precursor to form the final beta-blocker structure. The stereochemistry of the amino alcohol dictates the stereochemistry of the final product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere.[4]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its utility stems from the presence of a predefined stereocenter and multiple functional groups that allow for a wide range of chemical transformations. The ability to incorporate this synthon into complex molecules via stereocontrolled synthetic routes, particularly in the synthesis of beta-blockers, underscores its importance in the development of modern therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working in the field of medicinal chemistry.

References

- Bergman, J., & D. J. Ager (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 101(11), 3551-3598.

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.

- Hu, H., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.

- Li, Z., et al. (2003). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238.

- Tamboli, Y., et al. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules, 23(10), 2643.

- Wünsch, E., & Fürst, G. (1969). The preparation of o-benzyl-L-serine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. Retrieved from [Link]

- Wünsch, E., & Fürst, G. (1969). The preparation of o-benzyl-L-serine.

- Pallavicini, M., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 949-957.

- Pallavicini, M., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 949-957.

-

University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]

-

MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT | 58577-95-0 [m.chemicalbook.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. This compound [myskinrecipes.com]

- 5. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uwindsor.ca [uwindsor.ca]

- 11. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL(58577-87-0) 1H NMR [m.chemicalbook.com]

- 12. jmedchem.com [jmedchem.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Introduction

(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, also known as O-benzyl-D-serinol hydrochloride, is a chiral building block of significant interest in pharmaceutical and organic synthesis.[1][2] Its utility as a key intermediate, for instance in the development of cardiovascular drugs or complex chiral molecules, necessitates unambiguous structural confirmation and purity assessment.[1][3] Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of its spectral data is paramount for researchers in process development, quality control, and synthetic chemistry.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS: 58577-95-0).[4][5] While a complete set of publicly available, experimentally verified spectra for this specific salt is not consistently collated in a single source, this document, grounded in fundamental principles and data from analogous structures, serves as an authoritative reference for its characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential before delving into its spectral data. The key functional groups are a primary alcohol, a primary amine (protonated as an ammonium chloride salt), and a benzyl ether. Each of these moieties, and the chiral backbone connecting them, will give rise to distinct and predictable signals.

Figure 1: Chemical structure of this compound with key carbons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze both ¹H and ¹³C NMR.

Recommended Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the compound's polarity and to allow for the exchange of labile protons (OH and NH₃⁺), which simplifies the spectrum. DMSO-d₆ can also be used if observation of the labile protons is desired.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans (transients) to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 200 ppm.

-

Acquire a sufficient number of scans (typically >512) to obtain clear signals for all carbon atoms.

-

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The presence of the electron-withdrawing ammonium group (NH₃⁺) is expected to cause a downfield shift (deshielding) for adjacent protons, particularly the proton on C2.

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.45 - 7.30 | Multiplet | 5H | Ar-H (Phenyl) | Typical region for aromatic protons. |

| ~ 4.60 | Singlet | 2H | Ph-CH₂ -O | Benzylic protons adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons. |

| ~ 3.90 - 3.70 | Multiplet | 4H | CH₂ OH & CH₂ OBn | These diastereotopic protons on C1 and C3 are complex and likely overlap. |

| ~ 3.50 | Multiplet | 1H | CH (NH₃⁺) | The methine proton at the chiral center (C2) is coupled to the four adjacent CH₂ protons. |

Note: In a non-exchanging solvent like DMSO-d₆, one would also expect to see broad signals for the OH proton (~4.5-5.5 ppm) and the NH₃⁺ protons (~8.0-9.0 ppm).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure, eight distinct signals are predicted.

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 137 | Quaternary Ar-C | The aromatic carbon attached to the benzylic group (ipso-carbon). |

| ~ 129.5 | Ar-C H | Para- and ortho-aromatic carbons. |

| ~ 129.0 | Ar-C H | Meta-aromatic carbons. |

| ~ 74.0 | Ph-C H₂-O | Benzylic carbon, shifted downfield by the adjacent oxygen. |

| ~ 68.0 | C H₂OBn (C3) | Aliphatic carbon adjacent to the ether oxygen. |

| ~ 60.5 | C H₂OH (C1) | Aliphatic carbon adjacent to the hydroxyl group. |

| ~ 55.0 | C H(NH₃⁺) (C2) | The chiral methine carbon, shifted downfield by the adjacent ammonium group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Recommended Experimental Protocol: IR

-

Technique: Attenuated Total Reflectance (ATR) is the most convenient method for a solid sample. Alternatively, a KBr pellet can be prepared.

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first. Co-add at least 16 scans to improve the signal-to-noise ratio.

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| 3400 - 3200 (Broad) | O-H Stretch | Alcohol | The broadness is due to hydrogen bonding. A strong, characteristic peak for the primary alcohol. |

| 3100 - 2800 (Broad, multiple bands) | N-H Stretch | Ammonium Salt (R-NH₃⁺) | A very broad and strong absorption that often overlaps with C-H stretches. This is a key indicator of the hydrochloride salt form. |

| 3030 (Medium) | C-H Stretch | Aromatic | Characteristic absorption for sp² C-H bonds on the phenyl ring. |

| 2950 - 2850 (Medium) | C-H Stretch | Aliphatic | Absorptions from the various sp³ C-H bonds in the propanol backbone and benzylic methylene. |

| 1600 & 1495 (Medium-Weak) | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| 1150 - 1050 (Strong) | C-O Stretch | Ether & Alcohol | A strong, prominent band resulting from the C-O single bond stretches of both the ether and primary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Recommended Experimental Protocol: MS

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the ideal choice. This soft ionization technique is perfect for polar, non-volatile molecules like this hydrochloride salt, as it tends to produce the protonated molecular ion with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Analysis: Infuse the sample solution directly into the mass spectrometer.

Mass Spectrum Analysis

In ESI+, the molecule will be detected after protonation of the free base form. The molecular weight of the free base, (R)-2-amino-3-(benzyloxy)propan-1-ol, is 181.23 g/mol . The hydrochloride salt has a molecular weight of 217.69 g/mol .[5]

Expected Key Ion:

-

[M+H]⁺ = 182.12 m/z : This corresponds to the protonated free base [C₁₀H₁₅NO₂ + H]⁺. This is expected to be the base peak or one of the most abundant ions in the spectrum.

Plausible Fragmentation Pathways: The structure of the molecule can be further confirmed by observing characteristic fragment ions.

Figure 2: A typical workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is a self-validating system. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the stereochemical environment. IR spectroscopy provides rapid confirmation of all key functional groups, crucially identifying the presence of the alcohol, the benzyl ether, and the ammonium salt. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide an unambiguous confirmation of the structure and identity of this important chiral building block, ensuring its quality and suitability for downstream applications in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

Sources

The Role of Chiral Building Blocks in Modern Organic Synthesis

An In-depth Technical Guide:

Abstract

The synthesis of enantiomerically pure compounds is a foundational pillar of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical to its biological function. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic use of chiral building blocks. We will explore the sourcing of these critical synthons, detail their application in the construction of complex, stereochemically-defined molecules, and provide field-proven experimental protocols.

The Imperative of Chirality in Drug Development

A molecule is chiral if it is non-superimposable on its mirror image.[2] These mirror images are known as enantiomers and, while possessing identical physical properties in an achiral environment (e.g., boiling point, solubility), they can exhibit markedly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the body.[2][3][4]

Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars.[4][5] This leads to stereoselective interactions where one enantiomer of a drug may bind perfectly to its target, producing a therapeutic effect, while the other may be inactive or, in the worst cases, cause severe adverse effects.[3][6][7] The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was a potent teratogen.[7][8]

This reality prompted regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines in 1992 emphasizing the need to characterize each enantiomer in a chiral drug and encouraging the development of single-enantiomer pharmaceuticals.[3][6][8] This has made enantioselective synthesis not just an academic pursuit, but an industrial necessity.[9]

Foundational Strategies for Acquiring Enantiopure Molecules

The synthesis of a target molecule in an enantiomerically pure form can be achieved through three primary strategies: leveraging the "chiral pool," temporarily installing a "chiral auxiliary," or employing "asymmetric catalysis." The choice depends on factors like the target structure, cost, scalability, and the availability of starting materials.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. york.ac.uk [york.ac.uk]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 9. rroij.com [rroij.com]

Technical Guide to the Safe Handling of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No: 58577-95-0). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure user protection and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a chiral building block commonly utilized in organic synthesis. Its structure incorporates a primary amine, a primary alcohol, and a benzyl ether, making it a versatile intermediate. The hydrochloride salt form generally improves stability and handling characteristics compared to the free base. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 58577-95-0 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 217.69 g/mol | [1][2] |

| Appearance | White to off-white solid | [2][3] |

| Storage Temperature | 2-8°C, under inert gas | [2][3] |

| Melting Point (Free Base) | 34-37 °C | [4] |

| Boiling Point (Free Base) | 307 °C | [4] |

| Flash Point (Free Base) | 113 °C (235.4 °F) - closed cup | [5] |

Hazard Identification and Classification

The primary hazard associated with this compound class is corrosivity. The free base, (R)-2-amino-3-(benzyloxy)propan-1-ol, is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[4][6][7] While specific GHS data for the hydrochloride salt is less prevalent, it must be handled with the same level of caution due to its structural similarity and acidic nature.

GHS Classification (based on the free base):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[5][6]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[6][7]

-

Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)[6]

Hazard Pictogram:

-

GHS05: Corrosion[5]

The corrosive nature of this compound necessitates strict adherence to the safety protocols outlined in this guide. The primary amine and the acidic nature of the hydrochloride salt can cause significant chemical burns upon contact with skin, eyes, or mucous membranes.

Hierarchy of Controls for Safe Handling

To mitigate the identified hazards, a systematic approach based on the hierarchy of controls must be implemented. This hierarchy prioritizes the most effective control measures. Personal Protective Equipment (PPE) is essential but is considered the last line of defense.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

The causality behind using engineering controls is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne particles and to contain any potential spills.[6]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][8]

Administrative Controls

-

Designated Work Area: Clearly demarcate an area for working with this corrosive compound to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound before commencing work.

Personal Protective Equipment (PPE)

Given the corrosive nature of the material, appropriate PPE is mandatory to prevent any direct contact.[4][6]

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[5][6] Goggles protect against splashes, while the face shield provides a necessary secondary barrier for the entire face.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

-

Lab Coat: A fully buttoned, flame-resistant lab coat should be worn.

-

Protective Clothing: For larger quantities, consider additional protective clothing such as an apron or chemical-resistant suit.[6]

-

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood (a situation that must be avoided), a NIOSH-approved respirator with P3 cartridges is necessary.[5]

Protocols for Safe Handling and Use

The following protocols are designed as self-validating systems to minimize exposure and ensure procedural safety.

Protocol 4.1: Weighing and Dispensing the Solid Compound

-

Preparation: Don appropriate PPE (lab coat, double gloves, goggles, face shield). Designate and prepare the work surface inside a chemical fume hood.

-

Tare Container: Place a clean, dry, and appropriately labeled receiving container on an analytical balance inside the fume hood and tare the balance.

-

Dispensing: Carefully open the stock container. Using a clean spatula, slowly transfer the desired amount of the solid into the tared container. Avoid any rapid movements that could generate dust.

-

Closure: Securely close the stock container immediately after dispensing.

-

Verification: Visually inspect the work area for any spilled powder. Clean and decontaminate the spatula and the work surface immediately.

-

Transport: Securely cap the receiving container before removing it from the fume hood.

Protocol 4.2: Preparation of Solutions

-

Setup: In a chemical fume hood, place a suitably sized beaker or flask containing a magnetic stir bar on a stir plate.

-

Solvent Addition: Add the calculated volume of the desired solvent to the flask.

-

Solute Addition: Slowly and carefully add the pre-weighed this compound to the solvent while stirring. Be aware of potential, though unlikely, exothermic reactions.

-

Dissolution: Stir the mixture until the solid is fully dissolved. Keep the container covered with a watch glass or cap to prevent solvent evaporation or contamination.

-

Storage: Transfer the resulting solution to a clearly labeled, sealed storage bottle.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Recommended storage is refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][3]

-

Security: The compound should be stored in a locked cabinet or area to restrict access.[4][6][7]

-

Incompatible Materials: Keep away from strong oxidizing agents.[6] Reactions with strong oxidizers can be highly exothermic and potentially explosive.

Accidental Release and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response

The procedure for managing a spill depends on its scale. All personnel involved in cleanup must wear full PPE.

Caption: Flowchart for accidental spill response.

First-Aid Measures

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. Immediate medical attention is required.[6][9]

-

Skin Contact: Take off immediately all contaminated clothing.[6][9] Rinse skin with plenty of water or shower for at least 15 minutes.[6] Immediate medical attention is required.[6] Wash contaminated clothing before reuse.[4][6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[6][10] Call a physician or poison control center immediately.[6]

-

Ingestion: Do NOT induce vomiting.[4][6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[6]

Waste Disposal

All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][6]

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][8]

References

Sources

- 1. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT | 58577-95-0 [m.chemicalbook.com]

- 2. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT | 58577-95-0 [m.chemicalbook.com]

- 3. (2S)-1-AMINO-3-(BENZYLOXY)PROPAN-2-OL | 713100-30-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. (R)-(+)-2-アミノ-3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

Solubility of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a chiral building block of significant interest in pharmaceutical synthesis. It serves as a key intermediate in the development of various active pharmaceutical ingredients (APIs), notably as a precursor for beta-blockers used in managing cardiovascular conditions.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy.

The solubility of an API or its intermediate dictates its behavior during synthesis, purification, and formulation. It influences reaction kinetics, crystallization processes, and the selection of appropriate delivery systems. This guide provides a comprehensive examination of the solubility of this compound, synthesizing theoretical principles with practical, field-proven methodologies to offer a robust framework for its application in a research and development setting.

Section 1: Physicochemical Profile and Structural Rationale for Solubility

To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties. The parent free base, (R)-2-amino-3-(benzyloxy)propan-1-ol, has the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol .[2][3][4] The hydrochloride salt has the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol .[5]

The molecule's structure is amphiphilic, containing both hydrophilic and lipophilic regions:

-

Hydrophilic Center: The core consists of a propanol backbone with primary amine (-NH₂) and primary hydroxyl (-OH) groups. These functional groups are polar and capable of forming hydrogen bonds, predisposing the molecule to interaction with polar solvents.

-

Lipophilic Moiety: The benzyl ether group (C₆H₅CH₂O-) introduces a significant nonpolar, aromatic character, which favors solubility in less polar or lipophilic environments.

-

Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the basic amino group is protonated (-NH₃⁺Cl⁻). Salt formation is a widely adopted and effective strategy in pharmaceutical development to enhance the aqueous solubility of ionizable, poorly soluble compounds.[6][7] This ionic character is the single most dominant factor governing its solubility in polar protic solvents like water.

The interplay between the ionic salt, the polar functional groups, and the nonpolar benzyl group dictates the compound's solubility profile across a spectrum of solvents.

Section 2: Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, several key factors are at play.

The Role of Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by a large dipole moment and the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. The primary driver for the high solubility of the hydrochloride salt in these solvents is the strong ion-dipole interactions between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻) with the polar solvent molecules. Furthermore, the hydroxyl group of the solute can engage in hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them effectively. While the ion-dipole interactions still contribute to solubility, the overall solvation is typically less effective than in protic solvents, leading to moderate to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and rely on weak van der Waals forces for interaction. The ionic nature of the hydrochloride salt is incompatible with these solvents, resulting in very poor solubility. The energy required to break the crystal lattice of the salt is not compensated by the weak solute-solvent interactions.

The Critical Influence of pH

The solubility of amino acid salts is profoundly dependent on the pH of the aqueous medium.[8][9][10] For a hydrochloride salt of a primary amine, the equilibrium can be described as:

R-NH₃⁺Cl⁻ ⇌ R-NH₂ (free base) + H⁺ + Cl⁻

-

Low pH (Acidic Conditions): The equilibrium is shifted to the left. The compound exists predominantly in its protonated, cationic form (R-NH₃⁺), which is highly soluble in aqueous media.

-

High pH (Basic Conditions): As the pH increases towards and beyond the pKa of the conjugate acid (R-NH₃⁺), the equilibrium shifts to the right. The proton is removed, leading to the precipitation of the less soluble, neutral free base (R-NH₂). This phenomenon, known as disproportionation, is a critical consideration in formulation, as interactions with basic excipients can trigger precipitation.[11]

The pH at which the solubility of the salt is at its minimum is known as the isoelectric point, a crucial parameter for amino-acid-based compounds.[9]

Section 3: Experimental Protocol for Solubility Determination

To ensure reliable and reproducible data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[12]

Required Apparatus and Reagents

-

This compound (solid)

-

Selection of solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)

-

Analytical balance (±0.01 mg)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical system for quantification, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[13][14]

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of each selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[12] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Precisely dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Construct a calibration curve using standards of known concentration to quantify the amount of dissolved compound in the sample.

-

Data Calculation: Calculate the solubility by accounting for the dilution factor. Express the results in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Shake-Flask Method for Equilibrium Solubility Determination.

Section 4: Illustrative Solubility Profile and Data Analysis

While extensive public data for this specific molecule is scarce, a representative solubility profile can be constructed based on its physicochemical properties and established principles of organic salt solubility. The following table presents an illustrative dataset for this compound at 25 °C.

Table 1: Illustrative Solubility of this compound

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility (mg/mL) | Primary Solvation Forces |

| Polar Protic | Water (pH 4.0) | 80.1 | > 200 (Very Soluble) | Ion-Dipole, Hydrogen Bonding |

| Methanol | 32.7 | > 100 (Freely Soluble) | Ion-Dipole, Hydrogen Bonding | |

| Ethanol | 24.5 | 20 - 50 (Soluble) | Ion-Dipole, Hydrogen Bonding | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 50 - 100 (Soluble) | Ion-Dipole |

| Acetonitrile | 37.5 | 5 - 15 (Sparingly Soluble) | Ion-Dipole | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | < 1 (Slightly Soluble) | Dipole-Induced Dipole, van der Waals |

| Toluene | 2.4 | < 0.1 (Practically Insoluble) | van der Waals | |

| n-Hexane | 1.9 | < 0.1 (Practically Insoluble) | van der Waals |

Analysis of Trends

-

High Solubility in Polar Protic Solvents: As predicted, the ionic nature of the hydrochloride salt leads to excellent solubility in water and methanol. The solubility in ethanol is slightly lower, consistent with ethanol's lower dielectric constant and increased nonpolar character compared to methanol. This trend is well-documented for amino acid salts.[15][16]

-

Variable Solubility in Polar Aprotic Solvents: The compound shows good solubility in a highly polar aprotic solvent like DMSO. However, in a less polar solvent like acetonitrile, the solubility is significantly reduced, highlighting the importance of strong ion-dipole interactions for effective solvation.

-

Poor Solubility in Nonpolar Solvents: The compound is practically insoluble in nonpolar solvents. The energy from weak van der Waals forces is insufficient to overcome the strong electrostatic forces holding the ionic crystal lattice together.

Logical Relationship Diagram

Caption: Factors influencing the solubility of the target compound.

Conclusion: A Guide for Practical Application

The solubility of this compound is a multi-faceted characteristic governed by the interplay of its ionic salt form, polar functional groups, and nonpolar benzyl moiety. Its profile is dominated by high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar media. Crucially, its aqueous solubility is highly dependent on pH, a factor that must be carefully controlled during process development and formulation. The methodologies and principles outlined in this guide provide a robust framework for scientists to accurately measure, predict, and manipulate the solubility of this vital pharmaceutical intermediate, enabling more efficient research and development cycles.

References

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link to a similar review on the topic: https://www.researchgate.net/publication/285640795_Measurement_and_Accurate_Interpretation_of_the_Solubility_of_Pharmaceutical_Salts]

- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 27(6), 380-384. [https://www.jstage.jst.go.jp/article/bbb1961/27/6/27_6_380/_pdf/-char/en]

- Conier Chem&Pharma Limited. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL. LookChem. [https://www.lookchem.com/product/r-2-amino-3-benzyloxy-1-propanol-cas-58577-87-0/]

- Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97%. [https://www.sigmaaldrich.com/US/en/product/aldrich/473758]

- Guidechem. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL 58577-87-0 wiki. [https://www.guidechem.com/wiki/58577-87-0.html]

- Applied Pharmaceutical Analysis (APA). (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [https://www.americanpharmaceuticalreview.com/Featured-Articles/368898-Screening-and-Formulating-Drugs-as-Salts-to-Improve-API-Performance/]

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [https://dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]

- World Health Organization (WHO). (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas17-743-rev2-equilibrium-solubility-studies-bcs.pdf]